molecular formula C8H13Cl3N2 B13054485 (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13054485
M. Wt: 243.6 g/mol
InChI Key: DNVCBKWSTIEQSN-JZGIKJSDSA-N
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Description

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of a chlorophenyl group attached to an ethane backbone, which is further substituted with two amine groups

Preparation Methods

The synthesis of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl typically involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl nitroethane. This intermediate is then reduced to 4-chlorophenylethylamine, which undergoes further reactions to introduce the second amine group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(1R)-1-(4-Chlorophenyl)ethane-1,2-diamine 2hcl can be compared with similar compounds such as 1-(4-Chlorophenyl)ethanone and 1-(4-Chlorophenyl)ethanol. These compounds share the chlorophenyl group but differ in their functional groups and overall structure. The unique presence of two amine groups in this compound distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C8H13Cl3N2

Molecular Weight

243.6 g/mol

IUPAC Name

(1R)-1-(4-chlorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1

InChI Key

DNVCBKWSTIEQSN-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)Cl.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)Cl.Cl.Cl

Origin of Product

United States

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